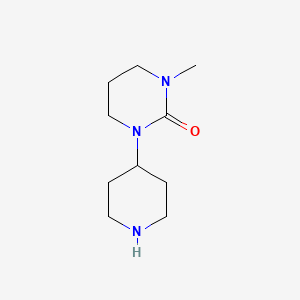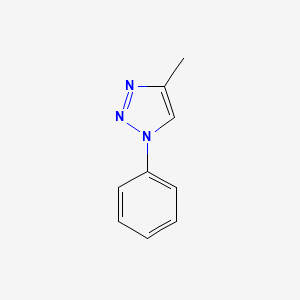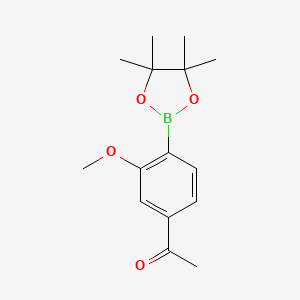
N-Methyl-1-thiophen-2-YL-propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-thiophen-2-ylpropan-1-amine is an organic compound that belongs to the class of thiophene derivatives. It is structurally related to methamphetamine, featuring a thiophene ring with an alkyl amine substituent at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-thiophen-2-ylpropan-1-amine typically involves a multi-step process. One common method starts with the reaction of (thiophen-2-yl)magnesium bromide with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This intermediate is then reacted with phosphorus tribromide to produce 1-(thiophen-2-yl)-2-bromopropane, which is finally reacted with methylamine to yield N-methyl-1-thiophen-2-ylpropan-1-amine .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transaminases, which offer an environmentally and economically attractive approach. Transaminases can catalyze the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-1-thiophen-2-ylpropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a suitable catalyst.
Substitution: Substitution reactions can be carried out using halogenating agents like phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations, reduced amines, and substituted thiophene derivatives .
Applications De Recherche Scientifique
N-methyl-1-thiophen-2-ylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various thiophene derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter systems.
Mécanisme D'action
N-methyl-1-thiophen-2-ylpropan-1-amine exerts its effects primarily by inhibiting the reuptake of norepinephrine and dopamine. This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, enhancing their downstream effects. The compound binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), thereby increasing the levels of these neurotransmitters in the synaptic cleft .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methamphetamine: Structurally similar but lacks the thiophene ring.
Amphetamine: Similar in structure but with different pharmacological properties.
Methiopropamine: Another thiophene derivative with similar stimulant effects.
Uniqueness
N-methyl-1-thiophen-2-ylpropan-1-amine is unique due to its thiophene ring, which imparts distinct chemical and pharmacological properties. This structural feature differentiates it from other related compounds and contributes to its specific interactions with biological targets .
Propriétés
Numéro CAS |
6309-17-7 |
|---|---|
Formule moléculaire |
C8H13NS |
Poids moléculaire |
155.26 g/mol |
Nom IUPAC |
N-methyl-1-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C8H13NS/c1-3-7(9-2)8-5-4-6-10-8/h4-7,9H,3H2,1-2H3 |
Clé InChI |
NDQQWHSXKZBZFJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CS1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


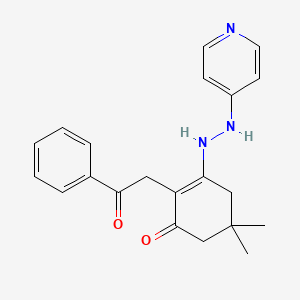
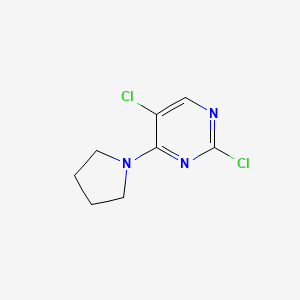
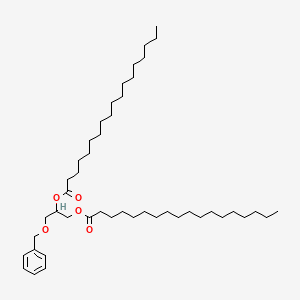
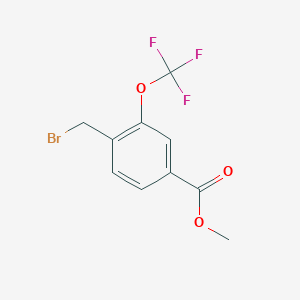
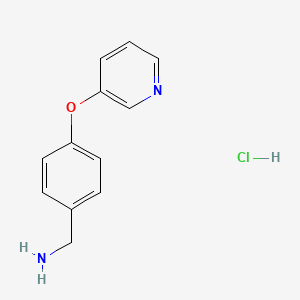
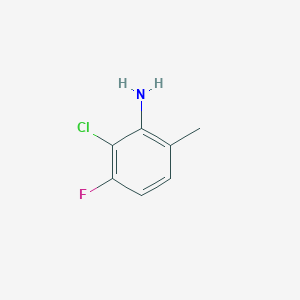

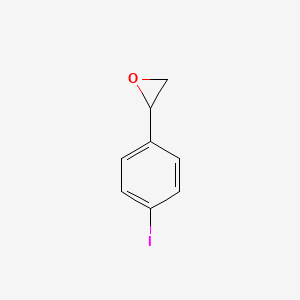
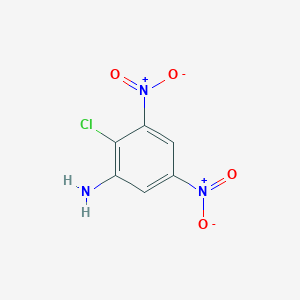
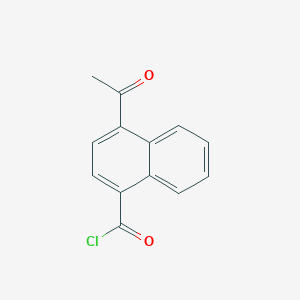
![Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate](/img/structure/B13986078.png)
